Benzo[1,4]dioxin-2-yl(trimethyl)stannane
Description
Benzo[1,4]dioxin-2-yl(trimethyl)stannane is an organotin compound featuring a 1,4-benzodioxin core substituted with a trimethylstannyl group. Its molecular structure combines the aromatic rigidity of the benzodioxin system with the reactivity of a tin-carbon bond, making it valuable in cross-coupling reactions (e.g., Stille coupling) for synthesizing conjugated polymers or pharmaceuticals .
Properties
Molecular Formula |
C11H14O2Sn |
|---|---|
Molecular Weight |
296.94 g/mol |
IUPAC Name |
1,4-benzodioxin-3-yl(trimethyl)stannane |
InChI |
InChI=1S/C8H5O2.3CH3.Sn/c1-2-4-8-7(3-1)9-5-6-10-8;;;;/h1-5H;3*1H3; |
InChI Key |
UCHVXTGVZKWRCH-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=COC2=CC=CC=C2O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares Benzo[1,4]dioxin-2-yl(trimethyl)stannane with structurally related compounds, focusing on substituents, applications, and key properties:
Research Findings and Data
Spectroscopic Data (NMR)
- HMBc ((6-propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol): ¹H NMR: δ 6.80–0.93 (aromatic and aliphatic protons) ¹³C NMR: δ 142.7 (C-O), 61.9 (CH₂OH) .
- HMBa-2 (N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-(trifluoromethyl)aniline):
- ¹H NMR: δ 7.51–3.59 (CF₃ aromatic coupling) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzo[1,4]dioxin-2-yl(trimethyl)stannane, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via rhodium-catalyzed 1,4-addition reactions using chiral diene ligands (e.g., Rh–(R,R)-Bn-nbd*) to enhance catalytic activity. For example, phenyl(trimethyl)stannane reacts with electron-deficient olefins under mild conditions (room temperature, inert atmosphere) to achieve yields >85% with high enantiomeric excess (ee >90%) . Key parameters include ligand choice, solvent polarity (e.g., THF or DCM), and stoichiometric control of the organostannane reagent.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is essential for confirming structural integrity and tin coordination. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive stereochemical data. Thermal stability should be assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), as seen in related stannanes showing decomposition thresholds above 150°C .
Q. How does the stannane group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The trimethylstannane moiety acts as a transmetallation agent in Stille couplings, enabling carbon-carbon bond formation with aryl/vinyl halides. Reactivity depends on the electronic environment of the benzo[1,4]dioxin ring; electron-withdrawing substituents enhance oxidative addition rates. Palladium catalysts (e.g., Pd(PPh₃)₄) in DMF at 80–100°C are typical, with yields optimized by avoiding protic solvents that degrade the stannane .
Advanced Research Questions
Q. What mechanistic insights explain contradictory catalytic outcomes in 1,4-addition reactions using this compound?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., low yields with binap ligands vs. high yields with chiral dienes) arise from steric and electronic ligand effects. Rh–(R,R)-Bn-nbd* facilitates faster transmetallation and substrate activation due to its open coordination geometry, whereas bulky bisphosphine ligands hinder reagent access. Kinetic studies (e.g., monitoring via in situ IR) and density functional theory (DFT) simulations can resolve such contradictions .
Q. How does the benzo[1,4]dioxin scaffold impact the compound’s application in electropolymerizable materials?
- Methodological Answer : The benzo[1,4]dioxin unit enhances π-conjugation and redox activity, enabling its use in conductive polymers. Electropolymerization in acetonitrile with tetrabutylammonium hexafluorophosphate (TBAPF₆) as electrolyte produces films with high infrared contrast. Cyclic voltammetry reveals reversible oxidation peaks at +0.8 V (vs. Ag/AgCl), critical for applications in electrochromic devices .
Q. What strategies mitigate tin-related toxicity and instability in biological studies involving this compound?
- Methodological Answer : Encapsulation in liposomes or PEGylation reduces tin leaching in aqueous media. Stability under physiological conditions (pH 7.4, 37°C) should be monitored via ICP-MS for tin quantification. Derivatives with hydrolyzable groups (e.g., ester-linked stannanes) can minimize long-term toxicity while retaining activity in enzyme inhibition assays .
Q. How can computational modeling guide the design of benzo[1,4]dioxin-stannane derivatives for targeted bioactivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with biological targets like cytochrome P450 enzymes. QSAR models correlate substituent electronegativity (e.g., halogenated vs. alkyl groups) with inhibitory potency. In silico screening of virtual libraries prioritizes candidates for synthesis and in vitro validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
